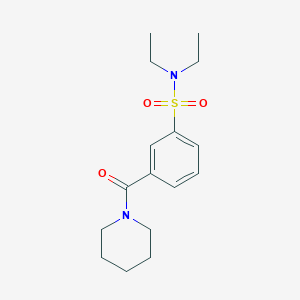![molecular formula C18H14N6O6S B5723754 [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate](/img/structure/B5723754.png)
[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Reactants: Nitrophenyl derivatives.
- Conditions: Anhydrous conditions to prevent unwanted side reactions.
- Catalysts: Lewis acids or other suitable catalysts.
Step 3: Final Assembly
- Reactants: Intermediate compounds from previous steps.
- Conditions: Specific temperature and pressure conditions to promote the final coupling reaction.
- Catalysts: Transition metal catalysts or other suitable agents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for safety, cost, and efficiency. Large-scale reactors, continuous flow systems, and automated control systems are often employed to ensure consistent quality and yield.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the nitrophenyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
-
Step 1: Preparation of Pyrrolidinyl Ring
- Reactants: Suitable starting materials such as amino acids or other precursors.
- Conditions: Controlled temperature and pH, use of solvents like ethanol or methanol.
- Catalysts: Acid or base catalysts to facilitate ring formation.
化学反应分析
Types of Reactions
-
Oxidation
- Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Conditions: Controlled temperature and pH to prevent over-oxidation.
- Products: Oxidized derivatives with potential changes in biological activity.
-
Reduction
- Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Conditions: Anhydrous conditions to prevent hydrolysis.
- Products: Reduced derivatives with altered chemical properties.
-
Substitution
- Reagents: Nucleophiles or electrophiles depending on the desired substitution.
- Conditions: Solvents like dichloromethane or acetonitrile.
- Products: Substituted derivatives with potential new functionalities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane, acetonitrile.
Catalysts: Lewis acids, transition metal catalysts.
科学研究应用
Chemistry
In chemistry, [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to undergo specific chemical reactions makes it a candidate for developing new drugs with targeted biological activities.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, polymers, or other materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets. The nitrophenyl groups may bind to active sites on enzymes or receptors, modulating their activity. The pyrrolidinyl ring may also play a role in stabilizing the compound’s interaction with its targets.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, influencing signal transduction pathways.
Nucleic Acids: Interaction with DNA or RNA, potentially affecting gene expression.
相似化合物的比较
Similar Compounds
- 1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-(4-nitrobenzylidene)hydrazinecarbimidothioate
- 1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-(4-hydroxybenzylidene)hydrazinecarbimidothioate
Uniqueness
[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate stands out due to its specific combination of nitrophenyl groups and pyrrolidinyl ring
属性
IUPAC Name |
[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O6S/c19-18(21-20-10-11-4-6-12(7-5-11)23(27)28)31-15-9-16(25)22(17(15)26)13-2-1-3-14(8-13)24(29)30/h1-8,10,15H,9H2,(H2,19,21)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBSXYGZNLOCFS-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])SC(=NN=CC3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])S/C(=N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B5723674.png)







![N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5723717.png)


![1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5723739.png)


